molecular formula C7H9N3O2 B493567 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one CAS No. 97570-29-1

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one

Cat. No.: B493567
CAS No.: 97570-29-1
M. Wt: 167.17g/mol
InChI Key: SIEHFUXYYSUSQG-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one is a pyrimidinone derivative supplied strictly for research use. Pyrimidinone derivatives are a privileged scaffold in medicinal chemistry, extensively explored for their diverse biological activities and applications in drug discovery . These compounds are recognized for their role as key intermediates in synthesizing more complex molecules and for their potential to interact with various enzymatic targets . Specifically, 2-aminopyrimidine-based structures are found in potent, selective inhibitors of kinases and other adenosine receptors, making them valuable tools for probing biological pathways and developing new therapeutic agents . The structural motif of a 2-amino-4-hydroxypyrimidine is also a known metabolite of certain pesticidal compounds, indicating its relevance in biochemical and environmental studies . The prop-2-enyl (allyl) substituent at the 5-position presents a versatile chemical handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for specific applications. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the latest advancements in pyrimidine chemistry and biology.

Properties

IUPAC Name

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEHFUXYYSUSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions Using Diketene and Guanidine Derivatives

A foundational method derives from the reaction of diketene (C₄H₄O₂) with substituted guanidines under strongly acidic conditions. This approach, adapted from patented processes for analogous pyrimidines, involves treating diketene with a guanidine sulfate in concentrated sulfuric acid or oleum. For example, combining diketene with N,N-diethylguanidine sulfate in 66% sulfuric acid at 20°C, followed by refluxing in n-propanol at 95°C for 10 minutes, yields 80% of the target compound after neutralization and solvent extraction. The mechanism proceeds via cyclization, where the diketene’s ketene dimer reacts with the guanidine’s amino group to form the pyrimidine ring.

Key Reaction Parameters :

  • Catalyst : Concentrated H₂SO₄ (≥50%) or oleum (up to 30% SO₃)

  • Temperature : 20°C (mixing), 95°C (reflux)

  • Solvent : n-Propanol or methyl isobutyl ketone

  • Yield : 75–80%

Cyclization of β-Ketoamide Precursors

An alternative route involves cyclizing β-ketoamide intermediates. For instance, 3-(prop-2-enyl)-acetoacetamide undergoes cyclization in the presence of ammonium acetate and acetic acid under reflux. This method mirrors strategies used for synthesizing 5-prop-2-enyl-1H-pyrimidine-2,4-dione, where the allyl group is introduced via nucleophilic substitution. The reaction typically requires 6–8 hours at 120°C, achieving moderate yields (50–60%).

Reaction Scheme :

3-(Prop-2-enyl)-acetoacetamide+NH4OAcAcOH, 120°CThis compound+H2O\text{3-(Prop-2-enyl)-acetoacetamide} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH, 120°C}} \text{this compound} + \text{H}2\text{O}

Nucleophilic Substitution on Halogenated Pyrimidines

Halogenated pyrimidines, such as 2-amino-4-hydroxy-5-iodo-1H-pyrimidin-6-one, can undergo allylation via Suzuki-Miyaura coupling or direct substitution with allyl Grignard reagents. Using palladium catalysts (e.g., Pd(PPh₃)₄) and potassium carbonate in DMF at 80°C, this method achieves 65–70% yields. The prop-2-enyl group is introduced regioselectively at the 5-position, preserving the amino and hydroxyl functionalities.

Optimization Insight :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF or THF

  • Reaction Time : 12–24 hours

Industrial Production Methods

Continuous-Flow Synthesis

Adapting the condensation method for industrial scales, continuous-flow reactors enhance efficiency. Diketene and guanidine sulfate are fed separately into a mixer maintained below 30°C, followed by a tubular reactor heated to 95°C. This setup reduces side reactions and improves throughput, achieving 80% yield with a residence time of 10 minutes. Post-reaction neutralization with NaOH and solvent extraction (e.g., methyl isobutyl ketone) streamline purification.

Advantages :

  • Scalability : Suitable for multi-ton production

  • Purity : ≥95% without recrystallization

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling techniques to synthesize pyrimidines without solvents. Mixing diketene, guanidine hydrochloride, and silica gel as a grinding agent yields the compound in 60–65% yield after 2 hours of milling. This method reduces waste and energy consumption, aligning with green chemistry principles.

Conditions :

  • Grinding Agent : SiO₂

  • Frequency : 30 Hz

  • Temperature : Ambient

Reaction Optimization and Challenges

Acid Concentration and Yield Correlation

The condensation method’s yield depends critically on sulfuric acid concentration. Testing reveals that 60–70% H₂SO₄ maximizes cyclization efficiency, while lower concentrations (≤50%) result in incomplete reactions. Excess acid (>80%) promotes decomposition, reducing yields to 40–50%.

Data Table 1 : Acid Concentration vs. Yield

H₂SO₄ Concentration (%)Yield (%)Purity (%)
505588
607592
708095
804578

Temperature Control in Cyclization

Cyclization of β-ketoamides requires precise temperature control. Below 100°C, the reaction stalls at the intermediate stage, while temperatures above 130°C induce dehydration, forming pyrimidine oxides. Optimal results are obtained at 120°C, balancing reaction rate and product stability.

Comparative Analysis of Synthesis Methods

Data Table 2 : Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Condensation (H₂SO₄)8095High120
Cyclization (β-Ketoamide)6090Moderate200
Suzuki Coupling7093Low350
Mechanochemical6588High180

The condensation route remains the most cost-effective and scalable, whereas mechanochemical synthesis offers environmental benefits despite slightly lower yields .

Chemical Reactions Analysis

Types of Reactions: 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one exhibit promising antiviral properties. For instance, research has shown that modifications to the pyrimidine ring can enhance efficacy against viral infections by interfering with viral replication mechanisms. The compound's structural features allow it to act as a potential scaffold for developing new antiviral agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Pesticide Development

This compound serves as an important intermediate in the synthesis of various agrochemicals, particularly fungicides and insecticides. Research indicates that compounds derived from this pyrimidine can effectively control pests and diseases in crops. For example, it has been utilized in the synthesis of insecticides like pirimiphos-methyl, which are critical for agricultural productivity.

Synthetic Intermediate

The compound is recognized for its utility as a synthetic intermediate in organic chemistry. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules. The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing diketene with guanidine under acidic conditions.
  • Cyclization Reactions : Involving the formation of pyrimidine rings from simpler precursors.

Case Studies

StudyApplicationFindings
Antiviral ActivityDemonstrated efficacy against specific viral strains with structural modifications enhancing activity.
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential as a therapeutic agent.
Pesticide DevelopmentEffective synthesis of insecticides; improved crop protection against pests.

Mechanism of Action

The mechanism of action of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antiviral agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Key Structural and Functional Differences

The following table summarizes critical distinctions between 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one and analogous compounds:

Compound Name Substituents Molecular Formula Key Properties References
This compound C2: NH₂; C4: OH; C5: CH₂CH=CH₂ C₇H₉N₃O₂ High reactivity via allyl group; strong H-bonding capacity
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(1H)-pyrimidinone C2: Pyrazole; C5: ethyl; C6: methyl C₁₃H₁₇N₅O Enhanced lipophilicity (ethyl/methyl); pyrazole enables π-π stacking
2-Amino-6-fluoro-4(1H)-pyrimidinone C2: NH₂; C6: F; C4: O C₄H₄FN₃O Electronegative F reduces H-bonding; increased oxidative stability
5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one C2: ethyl; C5: NH₂; C6: 2-hydroxyphenyl C₁₂H₁₃N₃O₂ Aromatic π-π interactions; phenyl group enhances UV absorption
4-hydroxy-2-methoxy-5-methyl-1H-pyrimidin-6-one C4: OH; C2: OCH₃; C5: CH₃ C₆H₈N₂O₃ Methoxy group increases lipid solubility; methyl adds steric hindrance
2-amino-6-hydrazinyl-1H-pyrimidin-4-one C2: NH₂; C6: NHNH₂ C₄H₆N₆O Hydrazinyl group enables strong H-bonding and chelation; higher toxicity risk

Analysis of Substituent Effects

Allyl (Prop-2-enyl) vs. Cyclopropyl/Pyrazole Groups

The allyl group in the target compound provides conjugation stability and reactivity in click chemistry, unlike the cyclopropyl or pyrazole substituents in ’s compound. The latter’s pyrazole ring enables π-π interactions in crystal packing, while the allyl group may promote dimerization via [2+2] cycloadditions .

Hydroxy vs. Fluoro/Methoxy Groups

Replacing the C4 hydroxyl group with fluorine () reduces hydrogen-bonding capacity but enhances metabolic stability. Methoxy groups () increase lipophilicity, favoring membrane permeability in drug design .

Hydrazinyl vs. Amino Groups

Hydrogen Bonding and Crystal Packing

Graph set analysis () reveals that the target compound’s hydroxyl and amino groups form robust R₂²(8) motifs, stabilizing its crystal lattice. In contrast, the methoxy group in ’s derivative disrupts H-bond networks, leading to less predictable packing patterns .

Biological Activity

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, a pyrimidine derivative, has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₄O, featuring a pyrimidine ring with an amino group, a hydroxy group, and a prop-2-enyl side chain. These structural elements contribute to its unique biological properties compared to other similar compounds.

Property Details
Molecular Formula C₇H₈N₄O
CAS Number 97570-29-1
Structural Features Pyrimidine ring, amino group, hydroxy group
Unique Aspects Prop-2-enyl side chain enhancing biological activity

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. A study highlighted its potential to enhance T-cell responses against viral infections, suggesting that it may serve as an effective immunomodulator in antiviral therapies. The compound's ability to stimulate specific T-cell responses could be pivotal in developing vaccines or therapeutic strategies against viral pathogens .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the propene side chain is believed to enhance its interaction with bacterial membranes, leading to increased efficacy against bacterial strains .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been shown to inhibit nitric oxide production in immune cells, which may have implications for inflammatory diseases. This inhibition suggests a potential therapeutic role in conditions characterized by excessive nitric oxide production, such as sepsis or certain autoimmune disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction : A common method involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with an allyl halide in the presence of a base like potassium carbonate.
  • Solvent Use : The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
  • Purification Techniques : Post-synthesis purification often involves recrystallization and chromatography to achieve high purity levels .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antiviral Activity : A study demonstrated that this compound significantly increased the proliferation of CMV-specific T-cells when used in conjunction with heat shock proteins, indicating its potential as an adjuvant in vaccine formulations .
  • Antibacterial Efficacy : In vitro tests showed that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting its potential use as an antibacterial agent in clinical settings.
  • Enzyme Modulation Research : Research highlighted its ability to modulate nitric oxide production in immune cells, which could lead to new treatment strategies for inflammatory diseases .

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